molecular formula C10H8BrN3 B14835796 5-Bromo-N-(pyridin-3-YL)pyridin-3-amine

5-Bromo-N-(pyridin-3-YL)pyridin-3-amine

Cat. No.: B14835796
M. Wt: 250.09 g/mol
InChI Key: MMRYXZJXBPGCAT-UHFFFAOYSA-N
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Description

5-Bromo-N-(pyridin-3-yl)pyridin-3-amine is a pyridine-derived compound featuring a bromine atom at the 5-position and a pyridin-3-ylamine substituent at the 3-position. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

5-bromo-N-pyridin-3-ylpyridin-3-amine

InChI

InChI=1S/C10H8BrN3/c11-8-4-10(7-13-5-8)14-9-2-1-3-12-6-9/h1-7,14H

InChI Key

MMRYXZJXBPGCAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(pyridin-3-YL)pyridin-3-amine can be efficiently achieved through palladium-catalyzed Suzuki cross-coupling reactions. This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like ethanol or water, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(pyridin-3-YL)pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

    Oxidation and Reduction Reactions: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Coupling Reactions: Reagents include arylboronic acids, palladium catalysts, and bases like potassium carbonate. The reactions are typically carried out in solvents such as ethanol or water at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Coupling Reactions: Products are more complex molecules with extended aromatic systems.

    Oxidation and Reduction Reactions: Products include nitroso, nitro, secondary, and tertiary amines.

Scientific Research Applications

5-Bromo-N-(pyridin-3-YL)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(pyridin-3-YL)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the functional groups present. For example, it may inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation . The exact mechanism of action can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s core structure is shared with several derivatives, differing primarily in substituent groups. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
5-Bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine Pyridin-4-ylmethyl group C₁₁H₁₀BrN₃ 264.12 1566913-65-2 Intermediate for drug discovery
5-Bromo-N-(cyclopropylmethyl)pyridin-3-amine Cyclopropylmethyl group C₁₀H₁₂BrN₃ 254.13 1292370-13-8 Research-focused synthesis
5-Bromo-N,N,2-trimethylpyridin-3-amine N,N-dimethyl and 2-methyl groups C₉H₁₂BrN₃ 242.12 1280592-37-1 Enhanced lipophilicity
5-Bromo-6-methylpyridin-3-amine 6-methyl group C₆H₇BrN₂ 201.04 17920-35-3 Improved solubility in polar solvents

Key Observations :

  • Substituent Position : The position of bromine (e.g., 5-bromo vs. 3-bromo) and amine groups significantly impacts reactivity and binding affinity. For example, 5-Bromo-6-methylpyridin-3-amine (CAS 17920-35-3) shows higher solubility in polar solvents compared to bulkier analogs .

Key Findings :

  • Microwave-assisted synthesis (e.g., ) reduces reaction time but faces yield limitations due to intermediate solubility issues.
  • Higher yields (58–75%) are achievable with optimized solvent systems (e.g., n-butanol) and stoichiometric control .

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